3-bromo-2-methyl-1H-indole
Overview
Description
3-bromo-2-methyl-1H-indole is a chemical compound with the CAS Number: 1496-78-2 . It has a molecular weight of 210.07 and its IUPAC name is 3-bromo-2-methyl-1H-indole . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-bromo-2-methyl-1H-indole is 1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indoles are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .Physical And Chemical Properties Analysis
3-bromo-2-methyl-1H-indole has a melting point of 90-92 degrees Celsius . It is stored at a temperature of -10 degrees Celsius . The compound is 95% pure .Scientific Research Applications
Synthesis of Alkaloids
Indole derivatives, including 3-bromo-2-methyl-1H-indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
Indole derivatives have shown potential in the treatment of various microbial infections . Their antimicrobial properties have attracted increasing attention in recent years .
Treatment of Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . They have shown promise in addressing a range of health issues .
Antiviral Applications
Indole derivatives possess antiviral properties . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . They have been used in the treatment of inflammation and related disorders .
Safety and Hazards
Future Directions
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is potential for future research and development involving 3-bromo-2-methyl-1H-indole and other indole derivatives.
Mechanism of Action
Target of Action
3-Bromo-2-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives typically interact with their targets by binding to them, which can result in various changes depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole is a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . Indole derivatives are known to have diverse biological activities and therapeutic potential .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have a variety of effects depending on the specific context .
properties
IUPAC Name |
3-bromo-2-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAYWNCTOHHMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538146 | |
Record name | 3-Bromo-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1496-78-2 | |
Record name | 3-Bromo-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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